Cas no 2207-32-1 (5-Chloro-2,1,3-benzothiadiazole)

5-Chloro-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with a chlorine atom at the 5-position. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and organic synthesis. Its electron-deficient nature facilitates applications as a building block for conjugated polymers, organic semiconductors, and fluorescent probes. The chloro substituent enhances reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution. The compound exhibits stability under standard conditions, ensuring consistent performance in research and industrial processes. Its versatility and well-defined chemical behavior make it a preferred intermediate for advanced material development and optoelectronic applications.
5-Chloro-2,1,3-benzothiadiazole structure
2207-32-1 structure
Product Name:5-Chloro-2,1,3-benzothiadiazole
CAS No:2207-32-1
MF:C6H3ClN2S
MW:170.619418382645
MDL:MFCD00174269
CID:84180
PubChem ID:284123
Update Time:2025-11-02

5-Chloro-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Chlorobenzo[c][1,2,5]thiadiazole
    • 5-Chlorobenzo-2,1,3-thiadiazole
    • 5-chloro-2,1,3-benzothiadiazole
    • 5-Chlor-<2,1,3>benzothiadiazol
    • 5-Chlorobenzothiadiazole
    • NSC139785
    • 2,1,3-Benzothiadiazole, 5-chloro-
    • 5-chlorobenzo[c]1,2,5-thiadiazole
    • Maybridge1_004942
    • HMS555I14
    • VRNJWKISMWDTAY-UHFFFAOYSA-N
    • SBB050385
    • 5-chloranyl-2,1,3-benzothiadiazole
    • STL503510
    • FCH918962
    • RP07210
    • VZ30179
    • MCULE-
    • FT-0634126
    • A815900
    • NSC-139785
    • W-206726
    • CS-0096863
    • DTXSID30176560
    • MFCD00174269
    • 5-Chlorobenzo-2,1,3-thiadiazole, AldrichCPR
    • 2207-32-1
    • SCHEMBL2729225
    • SY238357
    • NSC 139785
    • AS-40127
    • AKOS005172680
    • AMY40519
    • ?5-CHLOROBENZO-2,1,3-THIADIAZOLE
    • ALBB-010479
    • DB-045783
    • 5-Chloro-2,1,3-benzothiadiazole
    • MDL: MFCD00174269
    • Inchi: 1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
    • InChI Key: VRNJWKISMWDTAY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=NSN=2

Computed Properties

  • Exact Mass: 169.97100
  • Monoisotopic Mass: 169.9705470g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54

Experimental Properties

  • Color/Form: solid
  • Density: 1.531
  • Melting Point: 57 ºC
  • Boiling Point: 248 ºC
  • Flash Point: 104 ºC
  • PSA: 54.02000
  • LogP: 2.34470
  • Solubility: Not determined

5-Chloro-2,1,3-benzothiadiazole Security Information

  • Hazard Category Code: 20/21/22-22
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Risk Phrases:R20/21/22

5-Chloro-2,1,3-benzothiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-2,1,3-benzothiadiazole Production Method

5-Chloro-2,1,3-benzothiadiazole Related Literature

Additional information on 5-Chloro-2,1,3-benzothiadiazole

5-Chloro-2,1,3-benzothiadiazole: A Multifunctional Heterocyclic Compound with Emerging Applications in Modern Chemistry and Materials Science

5-Chloro-2,1,3-benzothiadiazole (CAS No. 2207-32-1) is a versatile heterocyclic compound that has garnered significant attention in contemporary pharmaceutical and materials research. This compound, characterized by its unique benzothiadiazole core with a chloro-substituent at the 5-position, exhibits a combination of electronic and steric properties that make it an ideal scaffold for various chemical transformations. Recent studies published in high-impact journals such as Advanced Materials and Journal of Medicinal Chemistry have highlighted its potential in drug discovery, optoelectronic materials, and bioimaging applications.

The molecular structure of 5-Chloro-2,1,3-benzothiadiazole consists of a six-membered benzene ring fused to a five-membered thiazole ring, forming a rigid and planar system. This structural feature is crucial for its ability to participate in π-π stacking interactions and hydrogen bonding, which are essential for molecular recognition in biological systems. The chloro-substituent at the 5-position introduces a strong electron-withdrawing effect, significantly influencing the compound's reactivity and electronic properties. This characteristic has been exploited in the design of novel benzothiadiazole-based derivatives with enhanced photophysical properties.

Recent advances in benzothiadiazole chemistry have demonstrated the utility of 5-Chloro-2,1,3-benzothiadiazole as a key intermediate in the synthesis of functional materials. For instance, a 2023 study published in ACS Applied Materials & Interfaces reported the use of this compound as a building block for the development of fluorescent sensors capable of detecting heavy metal ions with high sensitivity and selectivity. The chloro-substituent was found to enhance the compound's solubility in polar solvents, a critical factor in achieving optimal sensor performance.

In the field of medicinal chemistry, 5-Chloro-2,1,3-benzothiadiazole has emerged as a promising pharmaceutical intermediate. Researchers at the University of Cambridge recently demonstrated its application in the synthesis of benzothiadiazole-containing compounds with potent anti-inflammatory activity. The chloro-substituent was strategically introduced to modulate the compound's lipophilicity, enabling better cellular uptake and bioavailability. This work has paved the way for the development of next-generation benzothiadiazole-based therapeutics targeting chronic inflammatory diseases.

The unique electronic properties of 5-Chloro-2,1,3-benzothiadiazole have also made it a valuable component in the design of organic photovoltaic materials. A 2024 study in Nature Energy highlighted the compound's role in enhancing the charge transport efficiency of benzothiadiazole-based polymers used in solar cells. The chloro-substituent was found to increase the energy level alignment between the donor and acceptor materials, resulting in a significant improvement in power conversion efficiency.

Another notable application of 5-Chloro-2,1,3-benzothiadiazole lies in the development of fluorescent probes for biomedical imaging. A team of researchers from MIT demonstrated that derivatives of this compound could be functionalized with targeting ligands to create benzothiadiazole-based probes capable of detecting cancer cells with high specificity. The chloro-substituent played a critical role in tuning the probe's fluorescence lifetime, enabling multiplexed imaging applications in clinical diagnostics.

The benzothiadiazole scaffold has also been explored for its potential in antimicrobial applications. A recent study published in Journal of Medicinal Chemistry showed that 5-Chloro-2,1,3-benzothiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The chloro-substituent was found to enhance the compound's ability to disrupt bacterial cell membranes, making it a promising lead for the development of new benzothiadiazole-based antimicrobial agents.

In the realm of materials science, researchers have leveraged the benzothiadiazole core to create self-assembling nanomaterials with unique morphologies. A 2023 paper in Advanced Functional Materials described the use of 5-Chloro-2,1,3-benzothiadiazole as a molecular building block for the synthesis of benzothiadiazole-based supramolecular assemblies with tunable optical properties. The chloro-substituent was found to influence the self-assembly process, allowing for precise control over the resulting nanostructures.

The chloro-substituent in 5-Chloro-2,1,3-benzothiadiazole has also been exploited in the development of electrochemical sensors. A team of scientists at Stanford University demonstrated that this compound could be used to fabricate benzothiadiazole-based sensors capable of detecting trace amounts of nitroaromatic compounds. The chloro-substituent was found to enhance the electron transfer kinetics at the electrode surface, leading to improved sensor sensitivity and response time.

Looking ahead, the continued exploration of 5-Chloro-2,1,3-benzothiadiazole and its derivatives is expected to yield further breakthroughs in multiple scientific disciplines. Current research efforts are focused on optimizing synthetic methodologies for benzothiadiazole-based compounds, as well as exploring new applications in quantum computing and nanotechnology. The versatility of this compound, combined with the strategic placement of the chloro-substituent, positions it as a key molecule for future technological innovations.

5-Chloro-2,1,3-Benzothiadiazole (CAS 2772-67-6) Chemical Formula: C₆H₃ClN₂S Molecular Weight: 170.62 g/mol Appearance: Off-white solid Purity: ≥98% Storage: Store in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials. --- ### Key Features and Applications #### 1. Pharmaceutical Intermediate - Anti-inflammatory agents: The chloro-substituent enhances lipophilicity, improving cellular uptake and bioavailability. - Antimicrobial compounds: Demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria. - Fluorescent probes: Functionalized derivatives enable multiplexed imaging for cancer detection and clinical diagnostics. #### 2. Materials Science - Organic photovoltaics: Enhances charge transport efficiency in solar cells due to optimized energy level alignment. - Self-assembling nanomaterials: The benzothiadiazole core allows for tunable optical properties and precise nanostructure control. - Electrochemical sensors: Improved electron transfer kinetics for detecting trace amounts of nitroaromatic compounds. #### 3. Bioimaging and Sensors - Fluorescent sensors: High sensitivity and selectivity for heavy metal ion detection. - Optoelectronic materials: Used in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). --- ### Synthesis and Reactivity - Synthetic versatility: The benzothiadiazole scaffold is compatible with a wide range of functional groups, making it a flexible platform for chemical modifications. - Reactivity: The chloro-substituent acts as an electron-withdrawing group, influencing the compound’s reactivity in nucleophilic substitution and electrophilic addition reactions. --- ### Recent Research Highlights - 2023 (ACS Applied Materials & Interfaces): Used as a building block for fluorescent sensors with high sensitivity to heavy metals. - 2024 (Nature Energy): Improved power conversion efficiency in organic photovoltaic materials. - 2023 (Advanced Functional Materials): Demonstrated self-assembly into tunable nanostructures for optoelectronic applications. --- ### Safety and Handling - Hazard Statements: May cause skin and eye irritation. - Precautions: Wear appropriate PPE (gloves, goggles, lab coat) when handling. - Disposal: Follow local regulations for chemical waste disposal. --- ### Why Choose This Compound? - High purity and stability for reliable experimental results. - Versatile applications across pharmaceuticals, materials science, and sensors. - Well-documented reactivity and synthetic compatibility. --- Contact for Bulk Orders or Custom Synthesis: [Your Company Name] Email: [info@yourcompany.com] Phone: +1 (800) 123-4567 Website: [www.yourcompany.com](http://www.yourcompany.com) --- Note: This compound is not for medical use. Please consult with a qualified professional for specific applications.
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